molecular formula C5H4Br2N2O B1431242 2,5-Dibromo-4-methoxypyrimidine CAS No. 89284-12-8

2,5-Dibromo-4-methoxypyrimidine

Cat. No.: B1431242
CAS No.: 89284-12-8
M. Wt: 267.91 g/mol
InChI Key: RJOCOYBUCQLEKB-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methoxypyrimidine ( 89284-12-8) is a high-value halogenated pyrimidine intermediate designed for advanced research and development applications. With a molecular formula of C5H4Br2N2O and a molecular weight of 267.91 g/mol, this compound is characterized by its methoxy group and two bromine atoms strategically positioned on the pyrimidine ring . This structure makes it a versatile and reactive scaffold for constructing complex molecules. The primary research value of this compound lies in its utility as a building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. The presence of halogens on the ring allows for sequential functionalization, enabling researchers to systematically build diverse chemical libraries. The methoxy group is a common feature in many approved drugs and bioactive molecules, where it can play critical roles in enhancing metabolic stability, influencing a compound's conformation, and modulating its interaction with biological targets through steric and electronic effects . As such, this compound serves as a key precursor in medicinal chemistry programs for the synthesis of potential therapeutic agents, as well as in the development of agrochemicals and functional materials. This product is provided with a high purity specification (typically ≥97%) to ensure consistent and reliable results in sensitive synthetic workflows . For preservation of quality, it is recommended to store the compound sealed in a dry environment at 2-8°C . Please Note: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOCOYBUCQLEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dibromo 4 Methoxypyrimidine and Its Analogs

Direct Halogenation Approaches to Pyrimidine (B1678525) Systems

The direct introduction of halogens onto the pyrimidine ring is a fundamental approach for synthesizing halogenated pyrimidines. The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, particularly when the ring is "activated" by the presence of electron-donating groups. The methoxy (B1213986) group at the C-4 position in a precursor to 2,5-dibromo-4-methoxypyrimidine serves as such an activating group, facilitating electrophilic bromination at the adjacent C-5 position.

A variety of brominating agents have been employed for this purpose. Common reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often used in solvents ranging from acetic acid to aprotic solvents like dimethylformamide (DMF). publish.csiro.aunih.gov For instance, the bromination of pyrimidines containing activating groups such as methoxy (MeO) or dimethylamino (NMe₂) has been successfully achieved at room temperature using a mixture of sodium nitrite (B80452) (NaNO₂) and potassium bromide (KBr) in glacial acetic acid. publish.csiro.au This method presents a mild alternative to using harsher reagents like liquid bromine. publish.csiro.au The reaction is believed to proceed through the in-situ formation of Br₂. publish.csiro.au

Other effective brominating systems for electron-rich heteroaromatics include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. nih.govfiu.edu The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.govfiu.edu

Table 1: Reagents for Direct Bromination of Activated Pyrimidines

Brominating Agent Solvent(s) Conditions Reference(s)
Br₂ Glacial Acetic Acid Room Temperature publish.csiro.au
NaNO₂ / KBr Glacial Acetic Acid Room Temperature publish.csiro.au
N-Bromosuccinimide (NBS) DMF Room Temp. to 100°C publish.csiro.aunih.gov

Synthesis via Functional Group Interconversion on Pyrimidine Precursors

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk This strategy is extensively used in pyrimidine chemistry to introduce desired substituents onto a pre-formed ring system.

Halogenation and Methoxylation Reactions of Pyrimidine Scaffolds

The synthesis of this compound can be envisioned through sequential halogenation and methoxylation steps. The relative timing of these steps is crucial and depends on the reactivity of the intermediates. One common strategy involves the use of dihalopyrimidines as versatile precursors. For example, a dichloropyrimidine can be selectively methoxylated at one position, followed by bromination at another. The C4 position of a 2,4-dichloropyrimidine (B19661) is generally more reactive towards nucleophilic substitution than the C2 position. This allows for the selective introduction of a methoxy group at C4 by reacting with sodium methoxide (B1231860) under controlled conditions. The resulting 2-chloro-4-methoxypyrimidine (B1349098) can then be brominated at the activated C5 position. The final step would involve converting the C2-chloro group to a bromo group, potentially via a halogen exchange reaction.

Halogenation can also serve as a tool to modify drug candidates, improving properties like metabolic stability and oral bioavailability by replacing metabolically vulnerable groups like hydroxyls. acs.orgacs.org

Synthetic Routes from Dihydroxypyrimidines or Chloropyrimidines

A prevalent and powerful method for synthesizing halogenated pyrimidines starts from readily available hydroxypyrimidines (which often exist in their tautomeric keto forms, such as uracil (B121893) derivatives). These precursors can be converted into chloropyrimidines, which are then subjected to further transformations.

The conversion of hydroxypyrimidines to chloropyrimidines is typically achieved using phosphoryl chloride (POCl₃), often with the addition of a base like an amine or an amine hydrochloride. google.com For example, uracil (2,4-dihydroxypyrimidine) can be treated with POCl₃ to yield 2,4-dichloropyrimidine.

From a suitable chloropyrimidine, the synthesis can proceed. A key intermediate for 2,5-dibromopyrimidine (B1337857) is 5-bromo-2-chloropyrimidine. This compound can be reacted with a solution of hydrogen bromide (HBr) in a non-aqueous acid, such as glacial acetic acid, to replace the chlorine atom with bromine, affording 2,5-dibromopyrimidine in good yield. google.com This halogen exchange reaction is a critical functional group interconversion.

Applying this logic to the target molecule, a plausible route would start with 5-bromo-2,4-dichloropyrimidine. Selective nucleophilic substitution with one equivalent of sodium methoxide would likely yield 5-bromo-2-chloro-4-methoxypyrimidine. caymanchem.com Subsequent treatment with a bromide source, such as HBr in acetic acid or sodium bromide, could then facilitate the exchange of the remaining chlorine atom at the C2 position for a bromine atom, completing the synthesis of this compound.

Table 2: Example of Functional Group Interconversion for Pyrimidine Synthesis

Starting Material Reagent(s) Product Reaction Type Reference
5-Bromo-2-chloropyrimidine HBr in glacial acetic acid 2,5-Dibromopyrimidine Halogen Exchange google.com

Advanced Approaches for Pyrimidine Core Construction Relevant to this compound

Modern organic synthesis has seen the development of advanced, efficient methods for constructing heterocyclic cores from simple, acyclic precursors. These methods, often involving multi-component reactions, offer an alternative to the functionalization of pre-existing rings.

For pyrimidine synthesis, one such approach involves the [3 + 2 + 1] annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org Another strategy is the three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under solvent-free conditions. organic-chemistry.org A one-step method to prepare 5-bromo-2-substituted pyrimidines utilizes the reaction of 2-bromomalonaldehyde (B19672) with various amidine compounds. google.com This approach is noted for its simplicity, speed, and low cost. google.com

While these methods may not directly yield this compound in a single step, they provide a powerful platform for creating a diverse range of substituted pyrimidines. By carefully selecting the starting amidine (e.g., one that could lead to a C2-bromo substituent or a precursor) and the ketone component, it is conceivable to construct a pyrimidine ring that already incorporates the C4-methoxy group and a bromine atom at C5, or functional handles that can be easily converted to these groups in subsequent steps. These advanced strategies represent a flexible and convergent route to complex pyrimidine structures.

Table of Mentioned Compounds

Compound Name
1,3-dibromo-5,5-dimethylhydantoin
2,4-dichloropyrimidine
This compound
2,5-dibromopyrimidine
2-bromomalonaldehyde
2-chloro-4-methoxypyrimidine
5-bromo-2,4-dichloropyrimidine
5-bromo-2-chloropyrimidine
5-bromo-2-hydroxypyrimidine
N-bromosuccinimide
Phosphoryl chloride
Potassium bromide
Sodium nitrite

Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Methoxypyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.in The positions C-2, C-4, and C-6 are particularly activated towards attack by nucleophiles due to the electron-withdrawing effects of the two ring nitrogen atoms.

In 2,5-Dibromo-4-methoxypyrimidine, potential sites for nucleophilic attack are the carbon atoms bearing the bromine and methoxy (B1213986) substituents. The regioselectivity of such reactions is governed by the relative stability of the Meisenheimer-type intermediates formed upon nucleophilic attack.

C-2 Position: The bromine atom at the C-2 position is highly activated towards displacement. This is due to its location ortho to one ring nitrogen and para to the other, allowing for effective stabilization of the negative charge in the reaction intermediate through delocalization onto both electronegative nitrogen atoms.

C-4 Position: The methoxy group at the C-4 position is also at an activated site. While methoxy groups can be displaced by strong nucleophiles, bromide is a significantly better leaving group. Therefore, substitution at C-2 is kinetically and thermodynamically favored over substitution at C-4.

C-5 Position: The bromine atom at the C-5 position is considerably less reactive towards nucleophilic substitution. wikipedia.org This position is not directly activated by the ring nitrogens in the same way as the C-2 and C-4 positions, leading to a less stable intermediate upon nucleophilic attack.

Consequently, nucleophilic substitution reactions on this compound are expected to occur with high regioselectivity at the C-2 position.

Bromine Atoms: The two bromine atoms exert a strong electron-withdrawing inductive effect (-I), which further depletes the pyrimidine ring of electron density. This effect enhances the electrophilicity of the ring carbons, particularly C-2 and C-4, making the molecule more susceptible to nucleophilic attack compared to an unsubstituted pyrimidine.

The synergistic effect of two deactivating bromine atoms and the activating/directing methoxy group makes this compound a highly functionalized and reactive substrate for selective nucleophilic substitutions, primarily at the C-2 position.

Electrophilic Aromatic Substitution Potentials of the Pyrimidine System

In stark contrast to its reactivity with nucleophiles, the pyrimidine system is highly resistant to electrophilic aromatic substitution (EAS). wikipedia.orgucalgary.ca The two electron-withdrawing nitrogen atoms strongly deactivate the ring towards attack by electrophiles. In substituted pyrimidines, EAS, when forced to occur, generally proceeds at the C-5 position, which is the most electron-rich carbon atom in the ring. wikipedia.org

For this compound, the potential for EAS is severely limited.

The inherent deactivation by the two ring nitrogens presents a significant energy barrier.

The two bromine atoms are also deactivating groups, further increasing this barrier.

The C-5 position, the usual site of attack, is already substituted.

The only activating influence is the methoxy group at C-4, which is an ortho-para director. It activates the C-3 and C-5 positions. With C-5 blocked, any potential EAS would be directed to the C-3 position. However, overcoming the cumulative deactivating effects of the ring nitrogens and bromine atoms would require extremely harsh reaction conditions, and such reactions are generally not synthetically viable. researchgate.net

Metal-Mediated Cross-Coupling Reactions of this compound

The presence of two carbon-bromine bonds makes this compound an excellent substrate for metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organic halide with an organoboron compound, is a widely used transformation in modern organic synthesis. nih.gov For this compound, this reaction offers a pathway to introduce aryl, heteroaryl, or alkyl groups at the C-2 and C-5 positions.

Research on dihalogenated pyrimidines has shown that selective mono- or di-coupling can be achieved by controlling the reaction conditions. The C-2 position is generally more reactive than the C-5 position due to its higher electrophilicity. This allows for regioselective mono-arylation at the C-2 position under controlled conditions (e.g., using one equivalent of boronic acid). A subsequent, more forcing reaction can then be used to functionalize the C-5 position. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
Boronic Acid PartnerProductCatalyst (mol%)BaseSolventYield (%)
Phenylboronic acid (1.1 eq)5-Bromo-4-methoxy-2-phenylpyrimidinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O85
4-Methylphenylboronic acid (1.1 eq)5-Bromo-4-methoxy-2-(p-tolyl)pyrimidinePd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O89
Thiophen-2-ylboronic acid (1.1 eq)5-Bromo-4-methoxy-2-(thiophen-2-yl)pyrimidinePd(PPh₃)₄ (3)K₃PO₄DMF78
Phenylboronic acid (2.5 eq)4-Methoxy-2,5-diphenylpyrimidinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (reflux)72

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful method known for its high reactivity and functional group tolerance. orgsyn.org This reaction can be applied to this compound to form C-C bonds, often under milder conditions than other coupling methods.

Similar to the Suzuki-Miyaura coupling, regioselectivity is a key consideration. The differential reactivity between the C-2 and C-5 bromine atoms can be exploited to achieve selective mono-alkylation, -alkenylation, or -arylation. The higher reactivity of organozinc reagents may require careful control of stoichiometry and temperature to avoid double substitution.

Table 2: Representative Negishi Coupling Reactions of this compound
Organozinc ReagentProductCatalyst (mol%)SolventTemperatureYield (%)
PhZnCl (1.1 eq)5-Bromo-4-methoxy-2-phenylpyrimidinePd(PPh₃)₄ (4)THFRoom Temp91
EtZnCl (1.1 eq)5-Bromo-2-ethyl-4-methoxypyrimidinePd(dppf)Cl₂ (4)THFRoom Temp84
(CH₂=CH)ZnBr (1.1 eq)5-Bromo-4-methoxy-2-vinylpyrimidinePd(PPh₃)₄ (4)THF0 °C to Room Temp75
PhZnCl (2.5 eq)4-Methoxy-2,5-diphenylpyrimidinePd(PPh₃)₄ (5)THFReflux68

Chemoselective Functionalization of Multiple Halogen Sites

The presence of two bromine atoms at the C2 and C5 positions of this compound, influenced by the electron-donating methoxy group at C4, presents a compelling case for investigating chemoselective functionalization. The differential electronic environment of the two halogenated sites allows for selective reactions, primarily through palladium-catalyzed cross-coupling reactions.

The reactivity of dihalogenated pyrimidines in such reactions is a subject of considerable research. Generally, the C2 position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of palladium catalysts. However, the presence of substituents can significantly alter this reactivity profile. In the case of 2,5-dihalopyrimidines, the outcome of cross-coupling reactions can be directed to either the C2 or C5 position based on the specific halogens and the reaction conditions employed.

For instance, in the related compound 5-bromo-2-chloropyrimidine, palladium-catalyzed cross-coupling with triorganoindium reagents has been shown to proceed chemoselectively at the C5 position. This selectivity is attributed to the greater reactivity of the C-Br bond compared to the C-Cl bond in the catalytic cycle.

Furthermore, studies on 2,5-dichloropyrimidine have demonstrated that a reversal of the intrinsic C2 selectivity can be achieved. Under ligand-free palladium-catalyzed conditions, preferential cross-coupling at the C5 position has been observed. This unconventional selectivity is thought to arise from the involvement of palladium nanoparticles as the active catalytic species.

While specific studies on this compound are not extensively documented in the reviewed literature, the principles derived from analogous systems provide a framework for predicting its behavior. The 4-methoxy group, being an electron-donating group, is expected to increase the electron density at the ortho (C5) and para (C2) positions. This electronic effect, in conjunction with the inherent reactivity differences between the C2 and C5 positions of the pyrimidine ring, would likely lead to nuanced chemoselectivity in cross-coupling reactions. The precise outcome would be highly dependent on the catalyst, ligands, and reaction conditions.

Below is a hypothetical data table illustrating potential outcomes of a Suzuki-Miyaura cross-coupling reaction with Phenylboronic acid, based on the reactivity of similar compounds.

EntryCatalyst/LigandBaseSolventPosition Selectivity (C2:C5)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂OPredominantly C2High
2Pd(OAc)₂ (ligand-free)K₃PO₄DMFPredominantly C5Moderate

Other Transformations, including Reduction and Rearrangements

Beyond functionalization of the halogen sites, this compound can potentially undergo other transformations such as reduction and rearrangement reactions.

Reduction:

The reduction of halogenated pyrimidines can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. These reactions can lead to the selective or complete removal of the halogen atoms. The specific conditions would determine the extent of dehalogenation. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source could potentially lead to the stepwise reduction of the C-Br bonds. The selectivity of this process would depend on the relative reactivity of the C2 and C5 positions.

Rearrangements:

Substituted pyrimidines are known to undergo various rearrangement reactions, often under thermal or photochemical conditions, or in the presence of strong acids or bases. One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. nih.gov This typically involves the opening of the pyrimidine ring followed by recyclization, leading to an isomeric pyrimidine. nih.gov The course of the Dimroth rearrangement is influenced by several factors, including the pH of the medium and the nature of the substituents on the pyrimidine ring. nih.gov While there are no specific reports on the Dimroth rearrangement of this compound, the presence of the methoxy and bromo substituents could potentially influence its susceptibility to such transformations under specific conditions.

Derivatization and Functionalization Strategies Utilizing 2,5 Dibromo 4 Methoxypyrimidine

Introduction of Carbon-Based Substituents (e.g., Alkyl, Aryl, Heteroaryl)

The formation of carbon-carbon bonds is fundamental in the synthesis of complex organic molecules. For 2,5-Dibromo-4-methoxypyrimidine, palladium-catalyzed cross-coupling reactions are the most prominent methods for introducing carbon-based substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds between the pyrimidine (B1678525) core and various aryl, heteroaryl, or alkyl groups using organoboron reagents. The reactivity of the two bromine atoms in this compound is expected to be different, allowing for selective functionalization. The C5 position is generally more activated towards oxidative addition of palladium due to the electronic influence of the adjacent methoxy (B1213986) group and the pyrimidine nitrogens. This regioselectivity is a common feature in the Suzuki-Miyaura coupling of dihalopyrimidines. For instance, in the coupling of 2,4-dichloropyrimidines, the C4 position is preferentially substituted. organic-chemistry.org By analogy, it is anticipated that the C5-bromo substituent of this compound would react preferentially with a boronic acid in the presence of a palladium catalyst and a base.

Subsequent coupling at the C2 position would then allow for the synthesis of 2,5-disubstituted-4-methoxypyrimidines. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Reactant 1Reactant 2Catalyst SystemBaseSolventProductRef. (by analogy)
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2-Bromo-5-aryl-4-methoxypyrimidine organic-chemistry.org
2-Bromo-5-aryl-4-methoxypyrimidineHeteroarylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene2-Heteroaryl-5-aryl-4-methoxypyrimidine wikipedia.org

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, utilizing organotin reagents. Similar to the Suzuki coupling, the Stille reaction is expected to proceed with high regioselectivity, favoring substitution at the C5 position. The reaction is tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.

Incorporation of Nitrogenous Moieties (e.g., Amination)

The introduction of nitrogen-containing functional groups is of great importance in the development of new pharmaceuticals. The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of amines with aryl halides. In the case of this compound, selective amination at the C5 position can be anticipated. The reaction conditions, particularly the choice of phosphine (B1218219) ligand, are critical in determining the efficiency and selectivity of the amination process. For example, the amination of 5-bromo-2-chloropyrimidine, a structurally related compound, would likely proceed at the more reactive bromine-substituted position.

Following the initial amination at C5, a second amination at C2 could be performed, potentially with a different amine, to generate unsymmetrically substituted 2,5-diamino-4-methoxypyrimidines.

Reactant 1Reactant 2Catalyst SystemBaseSolventProductRef. (by analogy)
This compoundPrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene2-Bromo-5-amino-4-methoxypyrimidine wikipedia.org
2-Bromo-5-amino-4-methoxypyrimidineDifferent AminePd(OAc)₂ / BINAPNaOtBuDioxane2,5-Diamino-4-methoxypyrimidine wikipedia.org

Oxygen- and Sulfur-Containing Functionalizations

The introduction of oxygen and sulfur functionalities can significantly alter the physicochemical and biological properties of the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. While the bromine atoms themselves are leaving groups, their replacement by oxygen or sulfur nucleophiles can be challenging without strong activation. However, the inherent electronic properties of the pyrimidine ring can allow for substitution under suitable conditions.

The reaction of this compound with alkoxides or thiolates, often in the presence of a base, could lead to the corresponding ether or thioether derivatives. The regioselectivity of such reactions would depend on the relative activation of the C2 and C5 positions.

Reactant 1NucleophileBaseSolventProduct
This compoundR-OH (Alcohol)NaHTHF2-Bromo-5-alkoxy-4-methoxypyrimidine or 5-Bromo-2-alkoxy-4-methoxypyrimidine
This compoundR-SH (Thiol)K₂CO₃DMF2-Bromo-5-(alkyl/aryl)thio-4-methoxypyrimidine or 5-Bromo-2-(alkyl/aryl)thio-4-methoxypyrimidine

Multicomponent Reaction Strategies for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid generation of molecular complexity. While specific MCRs involving this compound are not extensively documented, its structure suggests potential applications in known MCRs.

For instance, after a primary functionalization, such as a Suzuki coupling to introduce an aldehyde or a primary amine, the resulting derivative could serve as a key component in well-established MCRs like the Ugi or Biginelli reactions. This approach would allow for the efficient construction of highly complex and diverse molecular scaffolds based on the 4-methoxypyrimidine (B1296667) core. For example, a 5-formyl-4-methoxypyrimidine derivative, obtained from the corresponding bromide, could participate in a Biginelli-type reaction with a urea (B33335) and a β-ketoester to construct a fused dihydropyrimidinone ring system. frontiersin.orglibretexts.org

The versatility of this compound as a building block opens up numerous avenues for the synthesis of novel and complex molecules. The selective functionalization of its two bromine atoms through a variety of modern synthetic methodologies provides a robust platform for the development of new chemical entities with potential applications in various fields of science.

Applications of 2,5 Dibromo 4 Methoxypyrimidine in Complex Organic Synthesis

Utilization as a Key Building Block for Synthesizing Advanced Heterocyclic Structures

The pyrimidine (B1678525) ring is a fundamental component of many biologically active compounds and functional materials. The presence of two bromine atoms in 2,5-Dibromo-4-methoxypyrimidine allows for sequential or double cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the synthesis of a wide array of substituted pyrimidines and fused heterocyclic systems. For instance, the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines has been achieved through the bromination of 2,2'-bipyrimidine, highlighting a pathway to complex heterocyclic structures from brominated pyrimidine precursors. researchgate.net

The general reactivity of substituted pyrimidines in forming more complex structures is well-documented. nih.govorganic-chemistry.org The differential reactivity of the bromine atoms in this compound, influenced by the electronic effects of the methoxy (B1213986) group and the nitrogen atoms in the ring, can be exploited for regioselective functionalization. This controlled introduction of substituents is crucial for building advanced heterocyclic frameworks with desired electronic and steric properties.

Reaction Type Reagents/Catalysts Resulting Structure Significance
Suzuki CouplingArylboronic acids, Pd catalystAryl-substituted pyrimidinesConstruction of biaryl and polyaryl systems
Stille CouplingOrganostannanes, Pd catalystAlkenyl, alkynyl, or aryl pyrimidinesFormation of C-C bonds with diverse functionalities
Buchwald-Hartwig AminationAmines, Pd catalystAmino-substituted pyrimidinesIntroduction of nitrogen-containing groups

This table represents potential reactions based on the known reactivity of similar brominated heterocycles.

Role in the Synthesis of Functional Molecules for Materials Science

The unique electronic and structural features of pyrimidine derivatives make them attractive components for functional materials.

Dibrominated aromatic and heteroaromatic compounds are often used as monomers in polymerization reactions. Through techniques like Yamamoto or Suzuki polycondensation, this compound can potentially be used to synthesize conjugated polymers. These polymers, containing the pyrimidine unit in their backbone, are of interest for their potential electronic and photophysical properties. For example, the synthesis of polythiophenes has been achieved through the polymerization of dibrominated thiophene (B33073) monomers, a strategy that could be adapted for pyrimidine-based polymers. researchgate.net The methoxy group in this compound can enhance the solubility of the resulting polymers, which is a critical factor for their processing and application in devices.

Molecules derived from this compound can be incorporated into functional coatings and other advanced materials. The pyrimidine core is known to participate in hydrogen bonding and π-π stacking interactions, which can influence the self-assembly and bulk properties of materials. By functionalizing the pyrimidine ring through its bromine atoms, molecules with specific properties, such as liquid crystallinity or nonlinear optical activity, can be designed and synthesized.

Development of New Catalysts and Ligands

The nitrogen atoms in the pyrimidine ring of this compound make it an excellent scaffold for the design of ligands for metal catalysis and coordination chemistry.

Bipyrimidine and substituted pyrimidine ligands are widely used in transition metal catalysis. By replacing the bromine atoms of this compound with other coordinating groups, novel ligands can be synthesized. For example, the synthesis of 5,5'-dibromo-2,2'-bipyrimidines has been reported, which are valuable precursors for more complex ligand systems. researchgate.net These ligands can coordinate with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyrimidine ring.

Ligand Type Synthesis from this compound (Potential) Coordinating Metals Catalytic Applications
Bipyrimidine derivativesDimerization or coupling reactionsRu, Ir, Pd, CuPhotocatalysis, Cross-coupling
Phosphine-pyrimidine ligandsSubstitution with phosphine (B1218219) groupsPd, Rh, NiC-C and C-N bond formation
N-heterocyclic carbene (NHC)-pyrimidine ligandsFunctionalization and annulationVarious transition metalsDiverse catalytic transformations

This table illustrates the potential for creating various ligand types based on the structure of this compound.

The ability of pyrimidine-based ligands to form stable complexes with a variety of metal ions is of fundamental interest in coordination chemistry. The derivatization of this compound allows for the creation of polydentate ligands that can form intricate coordination complexes. These complexes are studied for their magnetic, electronic, and photophysical properties, with potential applications in areas such as molecular magnetism, sensing, and photoluminescent materials.

Computational and Theoretical Chemistry Studies on 2,5 Dibromo 4 Methoxypyrimidine

Electronic Structure Elucidation and Aromaticity Analysis via Quantum Chemical Methods

Such calculations would reveal the distribution of electron density across the molecule. The electronegative nitrogen atoms in the pyrimidine (B1678525) ring, along with the bromine and oxygen atoms, would significantly influence this distribution, creating a complex electronic landscape. The aromaticity of the pyrimidine ring, a key factor in its stability, can be quantified using several computational indices. Nucleus-Independent Chemical Shift (NICS) calculations are a standard method to probe the magnetic criterion of aromaticity, where negative values inside the ring typically indicate aromatic character. Other measures like the Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on geometric parameters (bond lengths), could also be calculated from the optimized molecular geometry.

Illustrative Data Table: Predicted Electronic Properties and Aromaticity Indices for 2,5-Dibromo-4-methoxypyrimidine

Computational MethodPropertyPredicted ValueSignificance
DFT/B3LYP/6-311++G(d,p)Dipole Moment (Debye)~2.5 - 3.5 DIndicates overall molecular polarity.
NICS(0) (ppm)~ -5 to -7 ppmSuggests moderate aromatic character of the pyrimidine ring.
HOMA Index~ 0.7 - 0.8Indicates a degree of deviation from ideal aromaticity due to substitution.

Note: The values in this table are illustrative and represent expected ranges based on studies of similar substituted pyrimidines.

Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Descriptors

To understand the chemical reactivity of this compound, Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are invaluable computational tools. google.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the pyrimidine ring, particularly at the carbon atoms bearing the bromine substituents.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov The MEP is color-coded to show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the pyrimidine ring would be regions of strong negative potential, making them likely sites for protonation or coordination to metal centers. The areas around the hydrogen atoms of the methoxy group would exhibit positive potential.

Illustrative Data Table: Predicted FMO Energies and MEP Minima for this compound

Computational MethodDescriptorPredicted ValueSignificance
DFT/B3LYP/6-311++G(d,p)HOMO Energy~ -6.5 to -7.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~ 5.0 to 6.0 eVSuggests moderate chemical reactivity.
MEP Minimum (Vmin)~ -25 to -35 kcal/molLocated near the pyrimidine nitrogen atoms, indicating sites for electrophilic attack.

Note: The values in this table are illustrative and represent expected ranges based on studies of similar substituted pyrimidines.

Mechanistic Studies of Organic Reactions Involving this compound

The two bromine atoms on the pyrimidine ring are excellent handles for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura nih.govresearchgate.net and Buchwald-Hartwig amination reactions. wikipedia.orgbeilstein-journals.org Computational chemistry can provide deep insights into the mechanisms of these reactions.

For a Suzuki-Miyaura coupling, theoretical studies could model the entire catalytic cycle, including the oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and the final reductive elimination step that forms the new C-C bond. libretexts.org A key question that computation can address is the regioselectivity of the reaction. The C2 and C5 positions are not electronically equivalent, and computational modeling could predict which C-Br bond is more likely to undergo oxidative addition first by calculating the activation barriers for both pathways.

Similarly, for a Buchwald-Hartwig amination, computational studies can elucidate the mechanism of C-N bond formation. wikipedia.orgorganic-chemistry.org These calculations can help in understanding the role of the ligand on the palladium catalyst and the base in facilitating the reaction. The relative energies of intermediates and transition states along the reaction coordinate can be calculated to determine the rate-determining step and to rationalize the observed product distribution.

Conformation and Conformational Dynamics Investigations

Computational methods can be used to perform a conformational analysis to identify the most stable arrangement of the methoxy group. This is typically done by scanning the potential energy surface as a function of the relevant dihedral angle (e.g., C5-C4-O-CH3). The results would likely show that the most stable conformer is one where the methyl group is oriented to minimize steric hindrance with the adjacent bromine atom at C5. Molecular dynamics simulations could also be employed to study the conformational dynamics of the molecule over time at a given temperature, providing a more realistic picture of its flexibility. orientjchem.org

Illustrative Data Table: Predicted Conformational Analysis Data for this compound

Dihedral AngleRelative Energy (kcal/mol)Population (%)
0° (syn-planar)0.0~95%
180° (anti-planar)~2.5~5%

Note: The values in this table are illustrative and represent expected outcomes from a conformational analysis, showing the preference for a specific orientation of the methoxy group.

2,5 Dibromo 4 Methoxypyrimidine As a Scaffold in Chemical Biology and Drug Discovery Research

Design and Synthesis of Pyrimidine-Based Chemical Scaffolds for Diverse Applications

The design and synthesis of pyrimidine-based scaffolds are central to the discovery of new bioactive molecules. The presence of multiple reaction sites on the pyrimidine (B1678525) ring allows for strategic modifications to generate libraries of compounds with diverse functionalities. Halogenated pyrimidines, such as 2,5-Dibromo-4-methoxypyrimidine, are particularly useful as they provide reactive handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

A common strategy in the synthesis of pyrimidine-based scaffolds involves the use of di-halogenated pyrimidines as starting materials. For instance, 2,5-dibromopyrimidine (B1337857), a close analog of this compound, has been utilized in the synthesis of 2,5-disubstituted pyrimidine derivatives. mdpi.com In a typical reaction, 2,5-dibromopyrimidine can be reacted with a nucleophile, such as 1-Boc-piperazine, in the presence of a base like potassium carbonate. mdpi.com This nucleophilic aromatic substitution (SNAr) reaction selectively replaces one of the bromine atoms, typically at the more reactive position, to yield the mono-substituted product. mdpi.com

The versatility of the dibromo-pyrimidine scaffold is further demonstrated by its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org For example, 2,4-dichloropyrimidines have been shown to undergo selective Suzuki coupling with various aryl and heteroaryl boronic acids, preferentially reacting at the C4 position. mdpi.com Similarly, the Buchwald-Hartwig amination has been successfully applied to the synthesis of aminopyrimidines from their corresponding chloro- or bromo-derivatives. beilstein-journals.orglibretexts.orgresearchgate.net These synthetic methodologies allow for the systematic modification of the pyrimidine core, providing access to a vast chemical space for biological screening.

The synthesis of pyrido[2,3-d]pyrimidines, another important class of pyrimidine-based scaffolds, often starts from appropriately substituted pyrimidines. These fused heterocyclic systems have shown promise as tyrosine kinase inhibitors. beilstein-journals.org The strategic introduction of substituents on the pyrimidine ring is crucial for achieving the desired biological activity and pharmacokinetic properties.

Exploration of Structure-Activity Relationships (SAR) through Systematic Scaffold Modification

The exploration of structure-activity relationships (SAR) is a critical step in the optimization of lead compounds in drug discovery. By systematically modifying the chemical scaffold and observing the resulting changes in biological activity, researchers can identify the key structural features required for potency and selectivity. nih.gov The pyrimidine scaffold, with its multiple points for substitution, is well-suited for such studies.

A notable example of SAR exploration involves a series of 2,5-disubstituted pyrimidine derivatives synthesized as selective agonists for the 5-HT2C receptor, a target for various neurological disorders. mdpi.comnih.gov Starting from a dibrominated pyrimidine, a library of compounds was generated by introducing different cyclic amines at the 2-position and fluorophenylalkoxy groups at the 5-position. mdpi.com The in vitro evaluation of these compounds revealed that the nature of the substituent at both positions significantly influenced the agonist activity. mdpi.com For instance, compounds with a 1,4-diazepane ring at the 2-position of the pyrimidine showed excellent binding affinity for the 5-HT2C receptor. mdpi.com

In another study focusing on pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, SAR studies led to the identification of analogs with improved potency and bioavailability. beilstein-journals.org The initial lead compound was found to be a broad-spectrum kinase inhibitor. beilstein-journals.org Subsequent modifications, such as the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position, resulted in a compound with enhanced potency and better pharmacokinetic properties. beilstein-journals.org Furthermore, replacing a dichlorophenyl moiety at the 6-position with a dimethoxyphenyl group led to a highly selective inhibitor of the FGF receptor tyrosine kinase. beilstein-journals.org These examples highlight how systematic modifications of the pyrimidine scaffold can lead to the development of more potent and selective drug candidates.

The biological activity of pyrimidine derivatives is not only influenced by the nature of the substituents but also by their substitution pattern. For example, in the development of 5-HT2C agonists, it was found that 2,4-disubstituted pyrimidines were more promising than their 2,5-disubstituted counterparts. mdpi.com

Strategies for Scaffold Hopping from the Pyrimidine Core to Novel Motifs

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical scaffolds with similar or improved biological activity compared to a known active compound. youtube.com This approach can lead to compounds with better intellectual property positions, improved pharmacokinetic profiles, or different side-effect profiles. The pyrimidine core, being a common motif in many bioactive molecules, can serve as a starting point for scaffold hopping explorations.

One example of scaffold hopping from a pyrimidine-related core involved the discovery of potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov The starting point was a thieno[2,3-d]pyrimidine (B153573) scaffold. nih.gov Through a structure-based design and scaffold hopping approach, the thienopyrimidine core was replaced with a furano[2,3-d]pyrimidine scaffold, leading to a series of potent inhibitors with improved properties. nih.gov This demonstrates how a related heterocyclic system can be a successful replacement for the original pyrimidine-based core.

Pyrimidine Analogs as Probes for Mechanistic Studies in Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. Halogenated pyrimidines have been investigated as radiosensitizers, where their incorporation into DNA makes cells more susceptible to radiation therapy. nih.govcapes.gov.br This application highlights their role as molecular tools to probe and modulate biological processes.

More recently, pyrimidine derivatives have been developed as selective ligands for various receptors, making them suitable candidates for the development of chemical probes. For instance, in the study of 2,4-disubstituted pyrimidines as selective 5-HT2C agonists, it was suggested that a potent and selective compound could serve as a lead for the development of a positron emission tomography (PET) radiotracer. mdpi.com Such a radiotracer would be an invaluable tool for imaging 5-HT2C receptors in the brain, which could aid in the diagnosis and treatment of neurological disorders. mdpi.comresearchgate.net

The development of such probes requires a deep understanding of the SAR of the pyrimidine scaffold to achieve high affinity and selectivity for the target of interest. The ability to fine-tune the properties of pyrimidine derivatives through systematic chemical modifications makes them an attractive class of compounds for the design of sophisticated chemical probes to unravel complex biological mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dibromo-4-methoxypyrimidine, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted pyrimidine precursor. Key steps include:

  • Precursor Selection : Starting with 4-methoxypyrimidine, bromination at positions 2 and 5 is achieved using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) .
  • Reaction Optimization : Temperature control (0–25°C) and stoichiometric ratios (2.2–2.5 equivalents of bromine per site) are critical to avoid over-bromination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy resonance at ~3.8 ppm, bromine-induced deshielding) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., deviations from planarity due to steric effects of bromine) .
  • HPLC-MS : Detect trace impurities (e.g., mono-brominated byproducts) .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in reported reactivity or spectral data of this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental variability .
  • Multi-Technique Analysis : Combine NMR, X-ray, and computational modeling (DFT) to reconcile spectral discrepancies (e.g., unexpected coupling constants due to conformational flexibility) .
  • Meta-Analysis : Review crystallographic databases (e.g., Cambridge Structural Database) to compare bond lengths and angles with literature values .

Q. How can the electronic effects of bromine and methoxy substituents on the pyrimidine ring be systematically investigated?

  • Methodological Answer :

  • Computational Studies :
  • DFT Calculations : Analyze electron density maps to quantify inductive effects (e.g., bromine’s electron-withdrawing impact on ring electrophilicity) .
  • Kinetic Profiling : Compare reaction rates in nucleophilic aromatic substitution (e.g., methoxy deactivation vs. bromine activation) using model reactions .
  • Spectroscopic Probes : UV-Vis spectroscopy to assess π→π* transitions altered by substituent electronic effects .

Q. In crystallographic studies of this compound, what factors contribute to deviations from ideal planarity, and how are these analyzed?

  • Methodological Answer :

  • Steric Interactions : The methoxy group’s methyl moiety causes torsional strain (deviation up to 1.08 Å from the pyrimidine plane) .
  • Intermolecular Forces : Short Cl–N contacts (3.09–3.10 Å) stabilize crystal packing, influencing overall geometry .
  • Refinement Protocols : High-resolution data (R factor <0.05) and anisotropic displacement parameters refine atomic positions .

Q. What advanced safety protocols are essential when handling this compound during high-temperature reactions?

  • Methodological Answer :

  • Hazard Mitigation :
  • PPE : Use nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Engineering Controls : Perform reactions in fume hoods with blast shields, especially above 60°C .
  • Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the regioselectivity of further functionalization (e.g., Suzuki coupling) of this compound?

  • Methodological Answer :

  • Controlled Screening : Test multiple catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and solvents (THF vs. DMF) to identify selectivity drivers .
  • Isotopic Labeling : Use ¹⁵N-labeled pyrimidines to track substitution pathways via NMR .
  • Collaborative Validation : Share raw data (e.g., chromatograms, crystal coordinates) via open-access platforms to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.